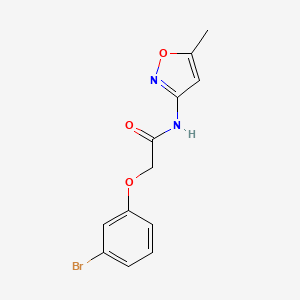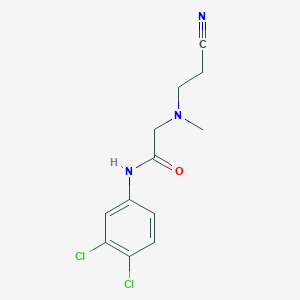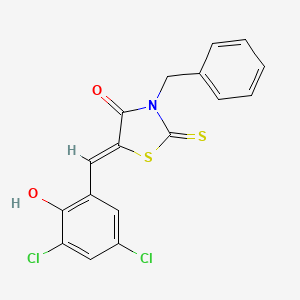
N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine, also known as SERT inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine involves the inhibition of the serotonin transporter (N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine), which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine, N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine increases the levels of serotonin in the synaptic cleft, leading to an increase in serotonin signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine are primarily related to its inhibition of N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine. The compound has been shown to increase the levels of extracellular serotonin in the brain, leading to an increase in serotonin signaling. This increase in serotonin signaling has been associated with improvements in mood, reductions in anxiety, and reductions in drug-seeking behavior.
Advantages and Limitations for Lab Experiments
N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine has several advantages for laboratory experiments. The compound is relatively easy to synthesize and can be obtained in high purity. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine in laboratory experiments. The compound has a relatively short half-life, making it difficult to use in long-term studies. Additionally, the compound has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine. One area of interest is the potential use of the compound in the treatment of substance abuse disorders, particularly cocaine addiction. Additionally, there is interest in the development of more potent and selective N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine inhibitors, which may have improved therapeutic efficacy and reduced off-target effects. Finally, there is interest in the study of the long-term effects of N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine on brain function and behavior, particularly with regards to its potential use as a treatment for mood disorders.
Synthesis Methods
The synthesis of N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine involves the reaction of 2,2-diphenylethylamine with propionyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with piperidine in the presence of a reducing agent such as sodium borohydride to yield N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine.
Scientific Research Applications
N-(2,2-diphenylethyl)-1-propyl-4-piperidinamine has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the reuptake of serotonin, making it a potential treatment for depression, anxiety, and other mood disorders. Additionally, the compound has been studied for its potential use in the treatment of substance abuse disorders, particularly cocaine addiction.
properties
IUPAC Name |
N-(2,2-diphenylethyl)-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2/c1-2-15-24-16-13-21(14-17-24)23-18-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21-23H,2,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHELSOOBFHKAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-diphenylethyl)-1-propyl-piperidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(allyloxy)-3-chlorobenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4985471.png)
![1'-[(2-methyl-1H-imidazol-4-yl)methyl]-N-(2-phenylethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4985476.png)
![N-{5-[3-(4-methyl-1-piperazinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}-2-propylpentanamide dihydrochloride](/img/structure/B4985484.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4985496.png)
![5-({4-[2-(3-bromophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid](/img/structure/B4985499.png)

![N-(4-fluorobenzyl)-3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4985513.png)

![N-(4-bromophenyl)-2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4985532.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4985537.png)
![methyl 4-{[4-(3-{[(2-methoxyethyl)amino]carbonyl}phenoxy)-1-piperidinyl]methyl}benzoate](/img/structure/B4985539.png)
![4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene](/img/structure/B4985542.png)

